molecular formula C10H12ClFN2S2 B1447863 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-61-2

6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No. B1447863
CAS RN: 2034157-61-2
M. Wt: 278.8 g/mol
InChI Key: QXCFNTSJAULVFM-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” is likely a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of novel compounds that share a core structural resemblance to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride, focusing on their potential biological activities. For instance, compounds with benzo[d]thiazol cores have been synthesized and screened for cytotoxic activities, revealing that certain derivatives exhibit significant potential against various cancer cell lines due to their structural features (Hegazi et al., 2010).

Antitumor Evaluation and Molecular Modeling

Further investigations into compounds with similar scaffolds have included antitumor evaluations and molecular modeling to understand their interaction with biological targets. A study synthesized a series of novel derivatives and performed QSAR (Quantitative Structure–Activity Relationships) studies, identifying compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This research underscores the importance of structural modifications in enhancing biological activity and provides insights into the design of more potent antitumor agents (Tomorowicz et al., 2020).

Synthesis of Heterocycles for Potential Therapeutic Applications

Another line of research focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of benzo[d]thiazol scaffolds in generating compounds with potential therapeutic applications. These studies not only highlight the synthetic accessibility of these compounds but also point towards their diverse biological activities, laying the groundwork for further pharmacological evaluations (Mohamed, 2014).

Mechanism of Action

Target of Action

The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activities and applications. Given the known activities of benzothiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .

Cellular Effects

In non-cancerous cells, this compound can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .

Molecular Mechanism

Furthermore, this compound can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .

properties

IUPAC Name

6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCFNTSJAULVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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